molecular formula C14H15N5O3S B2356268 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(thiophen-3-ylmethyl)acetamide CAS No. 1208508-22-8

2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(thiophen-3-ylmethyl)acetamide

Cat. No.: B2356268
CAS No.: 1208508-22-8
M. Wt: 333.37
InChI Key: YZLDFGFLVFLCPY-UHFFFAOYSA-N
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Description

2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(thiophen-3-ylmethyl)acetamide is a complex organic compound known for its multifaceted roles in scientific research and industrial applications. It is a derivative of purine and thienylmethyl acetamide, combining these two distinct chemical structures into one molecule with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(thiophen-3-ylmethyl)acetamide typically begins with the preparation of the purine and thienylmethyl acetamide precursors.

  • Purine Precursor Synthesis

    • This involves the formation of 1,3-dimethyl-2,6-dioxopurine. A common starting material is xanthine, which undergoes methylation using methyl iodide in the presence of a base like potassium carbonate.

  • Thienylmethyl Acetamide Precursor Synthesis

    • This involves the synthesis of 3-thiophenemethylamine followed by its acylation with acetic anhydride or acetyl chloride under anhydrous conditions.

  • Coupling Reaction

    • The final compound is synthesized through a nucleophilic substitution reaction where the purine derivative reacts with the thienylmethyl acetamide under conditions that facilitate the formation of the target compound.

Industrial Production Methods

The industrial scale-up of this synthesis would involve optimization of each step to ensure high yield and purity, often incorporating continuous flow reactions to enhance efficiency and control.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation at the thiophene moiety, resulting in sulfoxide or sulfone derivatives under specific conditions.

  • Reduction

    • The carbonyl groups within the purine structure can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride.

  • Substitution

    • The acetamide group can be substituted under nucleophilic or electrophilic conditions to form various derivatives.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction: : Lithium aluminum hydride, sodium borohydride.

  • Substitution: : Alkyl halides, acyl halides, bases or acids depending on the specific substitution.

Major Products Formed

  • Sulfoxide and sulfone derivatives (oxidation)

  • Hydroxy derivatives (reduction)

  • Substituted acetamides (substitution)

Scientific Research Applications

2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(thiophen-3-ylmethyl)acetamide has been investigated for various applications:

  • Chemistry: : As a ligand in coordination chemistry, forming complexes with transition metals.

  • Biology: : As a biochemical probe to study enzymatic interactions and protein binding due to its purine structure.

  • Medicine: : Potential therapeutic agent for its anti-inflammatory and anticancer properties.

  • Industry: : Utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

Molecular Targets and Pathways

The compound’s effects are largely determined by its interaction with specific proteins and enzymes:

  • Purine Pathway: : It may act as an inhibitor of enzymes like xanthine oxidase, impacting the purine metabolism pathway.

  • Thiophene Moiety: : This part of the molecule might interact with various biomolecules, facilitating or inhibiting biochemical processes.

Comparison with Similar Compounds

2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(thiophen-3-ylmethyl)acetamide is unique due to its combined structure of purine and thienylmethyl acetamide, setting it apart from other purine derivatives or thiophene compounds alone.

Similar Compounds

  • 2,6-dioxopurine derivatives

  • Thiophenemethylamine derivatives

  • N-methylacetamide derivatives

Each of these similar compounds lacks the dual functionality present in the target compound, underscoring its distinctive properties.

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Properties

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(thiophen-3-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O3S/c1-17-12-11(13(21)18(2)14(17)22)19(8-16-12)6-10(20)15-5-9-3-4-23-7-9/h3-4,7-8H,5-6H2,1-2H3,(H,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLDFGFLVFLCPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NCC3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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